molecular formula C16H24ClN3O B1528875 (4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride CAS No. 1236259-37-2

(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride

Cat. No.: B1528875
CAS No.: 1236259-37-2
M. Wt: 309.83 g/mol
InChI Key: SFXWRPXDGLUASN-UHFFFAOYSA-N
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Description

(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is a white crystalline powder that is soluble in water and organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride typically involves the reaction of benzyl piperazine with pyrrolidinone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. The process involves the use of reactors and purification techniques to obtain the final product in high quality.

Chemical Reactions Analysis

(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles to form new products.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Nucleophiles such as amines, alcohols, or halides, under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Various oxidized derivatives of the compound.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride: has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride: can be compared with other similar compounds, such as:

  • Pyrrolidine derivatives: Similar compounds with pyrrolidine rings that exhibit different biological activities.

  • Piperazine derivatives: Compounds containing piperazine rings with varying therapeutic potentials.

  • Benzyl derivatives: Other benzyl-containing compounds used in different chemical and biological applications.

The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.ClH/c20-16(15-7-4-8-17-15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14;/h1-3,5-6,15,17H,4,7-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXWRPXDGLUASN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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